(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Overview
Description
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethoxyphenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include ethyl 4-ethoxybenzoate, thiophene-2-carbaldehyde, and 2-(dimethylamino)ethylamine. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyrrolidine ring through condensation reactions.
Aldol Condensation: Introduction of the hydroxy(thiophen-2-yl)methylidene group via aldol condensation.
Amidation: Incorporation of the dimethylaminoethyl group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Uniqueness
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-4-27-15-9-7-14(8-10-15)18-17(19(24)16-6-5-13-28-16)20(25)21(26)23(18)12-11-22(2)3/h5-10,13,18,25H,4,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXNCYQOIXTORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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